Cas no 22430-63-3 (5,6-Dimethyl-1h-indene)

5,6-Dimethyl-1H-indene is a substituted indene derivative characterized by the presence of methyl groups at the 5 and 6 positions of the indene ring system. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its rigid bicyclic structure and electron-rich aromatic system make it suitable for applications in catalysis and polymer chemistry. The methyl substituents enhance steric and electronic properties, facilitating selective functionalization. 5,6-Dimethyl-1H-indene is typically supplied in high purity, ensuring consistent performance in research and industrial processes. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
5,6-Dimethyl-1h-indene structure
5,6-Dimethyl-1h-indene structure
Product Name:5,6-Dimethyl-1h-indene
CAS No:22430-63-3
MF:C11H12
MW:144.212983131409
CID:290930
PubChem ID:89708
Update Time:2025-05-20

5,6-Dimethyl-1h-indene Chemical and Physical Properties

Names and Identifiers

    • 5,6-Dimethyl-1h-indene
    • Indene, 5,6-dimethyl-
    • EINECS 244-992-5
    • RDAOPSHEXLLEKN-UHFFFAOYSA-N
    • 1H-Indene, 5,6-dimethyl-
    • 5,6-dimethylindene
    • 22430-63-3
    • 2TX5B7C7NL
    • NS00027167
    • 5, 6-dimethyl-1H-indene
    • DTXSID30176964
    • G79208
    • DTXCID4099455
    • Inchi: 1S/C11H12/c1-8-6-10-4-3-5-11(10)7-9(8)2/h3-4,6-7H,5H2,1-2H3
    • InChI Key: RDAOPSHEXLLEKN-UHFFFAOYSA-N
    • SMILES: C12C=C(C)C(C)=CC=1C=CC2

Computed Properties

  • Exact Mass: 144.09396
  • Monoisotopic Mass: 144.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 0.998
  • Boiling Point: 232.1°Cat760mmHg
  • Flash Point: 88.2°C
  • Refractive Index: 1.574
  • PSA: 0

5,6-Dimethyl-1h-indene Pricemore >>

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Additional information on 5,6-Dimethyl-1h-indene

Professional Introduction to Compound with CAS No. 22430-63-3 and Product Name: 5,6-Dimethyl-1H-indene

5,6-Dimethyl-1H-indene, identified by the Chemical Abstracts Service Number (CAS No.) 22430-63-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and electronic properties. This compound belongs to the family of indenes, which are aromatic compounds consisting of a benzene ring fused with a cyclopentane ring. The presence of two methyl substituents at the 5- and 6-positions enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

The 5,6-Dimethyl-1H-indene molecule exhibits a planar structure, which allows for effective π-stacking interactions and electronic delocalization across the aromatic system. These characteristics have made it a subject of interest in the development of organic semiconductors, light-emitting diodes (OLEDs), and other advanced materials. Recent studies have highlighted its potential in designing novel optoelectronic materials due to its ability to form stable π-conjugated systems.

In pharmaceutical research, 5,6-Dimethyl-1H-indene has been explored as a scaffold for drug discovery. Its indene core can be modified to introduce various pharmacophores, making it a versatile building block for developing bioactive molecules. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes involved in inflammatory pathways. The methyl groups at the 5- and 6-positions provide handles for further functionalization, allowing chemists to tailor the compound’s properties for specific therapeutic applications.

One of the most intriguing aspects of 5,6-Dimethyl-1H-indene is its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions are pivotal in constructing complex molecular architectures and have been widely used in the synthesis of natural products and pharmaceuticals. The compound’s ability to participate in such transformations makes it an invaluable tool for synthetic organic chemists.

Recent advancements in computational chemistry have also shed light on the electronic properties of 5,6-Dimethyl-1H-indene. Density functional theory (DFT) calculations have revealed that this compound exhibits significant charge transfer capabilities when incorporated into multichromophoric systems. This property is particularly relevant for designing molecules with enhanced photophysical characteristics, such as fluorescence emitters and photocatalysts.

The industrial applications of 5,6-Dimethyl-1H-indene are expanding beyond academia. Companies specializing in fine chemicals are increasingly utilizing this compound as a key intermediate in producing specialty chemicals for coatings, adhesives, and polymers. Its stability under various reaction conditions makes it an attractive candidate for large-scale synthesis.

Environmental considerations have also prompted research into greener synthetic routes for 5,6-Dimethyl-1H-indene. Catalytic processes that minimize waste and energy consumption are being developed to ensure sustainable production methods. These efforts align with global initiatives to promote green chemistry principles in industrial manufacturing.

The future prospects of 5,6-Dimethyl-1H-indene look promising as research continues to uncover new applications and synthetic strategies. Its role in developing next-generation materials and pharmaceuticals positions it as a cornerstone compound in modern chemical research. As scientists delve deeper into its potential, we can expect even more innovative uses to emerge.

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